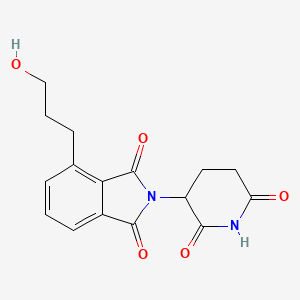
Thalidomide-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, but it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Preparation Methods
The synthesis of Thalidomide-C3-OH involves several steps, starting from the basic thalidomide structure. The preparation typically includes hydroxylation at the C3 position of the glutarimide ring. One common method involves the use of hydroxylating agents under controlled conditions to achieve the desired hydroxylation. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Thalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C3 position can be oxidized to form a ketone.
Reduction: The compound can be reduced back to its original thalidomide structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thalidomide-C3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives.
Biology: Researchers use it to investigate the biological pathways affected by thalidomide and its derivatives.
Medicine: this compound is being studied for its potential to treat various cancers, including multiple myeloma, and inflammatory diseases.
Mechanism of Action
Thalidomide-C3-OH exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for the growth of tumors.
Protein Degradation: This compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in disease processes.
Comparison with Similar Compounds
Thalidomide-C3-OH is unique among thalidomide derivatives due to the presence of the hydroxyl group at the C3 position. This modification enhances its pharmacological properties and reduces some of the adverse effects associated with thalidomide. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with similar mechanisms of action but different pharmacokinetic properties.
5-Hydroxythalidomide: A metabolite of thalidomide with distinct biological activities.
This compound stands out due to its specific modifications, which offer a balance between efficacy and safety in therapeutic applications.
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,2,4,6-8H2,(H,17,20,21) |
InChI Key |
NRUFLKPABGXURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















